

# Purification of 5-Chlorosalicylaldehyde by recrystallization from ethanol

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## Compound of Interest

Compound Name: 5-Chlorosalicylaldehyde

Cat. No.: B124248

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## Technical Support Center: Purification of 5-Chlorosalicylaldehyde

This guide provides troubleshooting advice and frequently asked questions for the purification of **5-Chlorosalicylaldehyde** via recrystallization from ethanol. It is intended for researchers, scientists, and professionals in drug development.

## Quantitative Data Summary

This table summarizes the key physical and chemical properties of **5-Chlorosalicylaldehyde** and the solvent, ethanol.

Property	5-Chlorosalicylaldehyde	Ethanol
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub> [1][2]	C <sub>2</sub> H <sub>6</sub> O
Molecular Weight	156.57 g/mol [1][3]	46.07 g/mol [4]
Appearance	White to pale yellow crystalline solid. [2][5][6]	Colorless liquid
Melting Point	99-102 °C (literature values). [5][6]	-114.1 °C
Boiling Point	>300 °C (decomposes)	78.37 °C
Solubility in Ethanol	Soluble in hot ethanol, sparingly soluble in cold ethanol. [2][6]	Miscible

## Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of **5-Chlorosalicylaldehyde** from ethanol.

Q1: Why are no crystals forming after I cool the solution?

A1: This is a frequent issue, often caused by one of the following:

- Too much solvent: This is the most common reason for crystallization failure. [7] If the solution is not saturated enough upon cooling, crystals will not form. To fix this, reheat the solution and evaporate some of the ethanol to reduce the total volume. Then, attempt to cool the solution again. [7][8]
- Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature but lacks a nucleation point for crystal growth to begin. [7] To induce crystallization, you can:
  - Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. [7][9]

- Add a seed crystal. A tiny crystal of pure **5-Chlorosalicylaldehyde** from a previous batch can be added to the solution to initiate crystallization.[9][10]
- Insufficient cooling: Ensure the solution has cooled to room temperature slowly and then been placed in an ice-water bath to maximize crystal formation.[11][12]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10]

This often happens when a concentrated solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.[7][8] To resolve this:

- Reheat the solution to redissolve the oil.
- Add a small amount of additional hot ethanol to the solution.[7][9]
- Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[7]

Q3: The yield of my recrystallized product is very low. What went wrong?

A3: A low yield (e.g., under 75%) can result from several factors:[9][11]

- Using too much solvent: As mentioned in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9]
- Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost. To prevent this, use a slight excess of hot solvent and keep the funnel and receiving flask warm.[8][10]
- Incomplete crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature (in an ice bath) can leave a substantial amount of product in the solution.[13]
- Losses during transfer: Multiple transfer steps can lead to product loss on the glassware.

Q4: My final product is still colored/impure. How can I improve the purity?

A4: If impurities persist after one recrystallization, a second recrystallization may be necessary. If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[\[11\]](#)[\[13\]](#) The charcoal adsorbs the colored impurities, which are then removed during the hot filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[\[13\]](#)

Q5: How do I calculate the percent recovery from recrystallization?

A5: The percent recovery is a measure of the efficiency of the purification process. It is calculated by dividing the mass of the pure, dry recrystallized product by the mass of the crude product you started with, then multiplying by 100.[\[11\]](#)[\[14\]](#)[\[15\]](#)

Formula: Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%[\[15\]](#)

A yield over 100% indicates that the product is not completely dry and still contains solvent.[\[16\]](#)

## Experimental Protocol: Recrystallization of 5-Chlorosalicylaldehyde

This protocol outlines the standard procedure for purifying crude **5-Chlorosalicylaldehyde** using ethanol.

1. Dissolution: a. Place the crude **5-Chlorosalicylaldehyde** (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirring hotplate. c. Add a minimum amount of ethanol to the flask and begin heating the mixture to just below the boiling point while stirring. d. Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[\[17\]](#)

2. Hot Filtration (Optional): a. This step is only necessary if there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used to remove colored impurities. b. Place a piece of fluted filter paper into a stemless funnel. c. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.[\[10\]](#) d. Quickly pour the hot solution through the preheated funnel into the clean flask.

3. Crystallization: a. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.<sup>[12][18]</sup> b. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.<sup>[11][12]</sup>

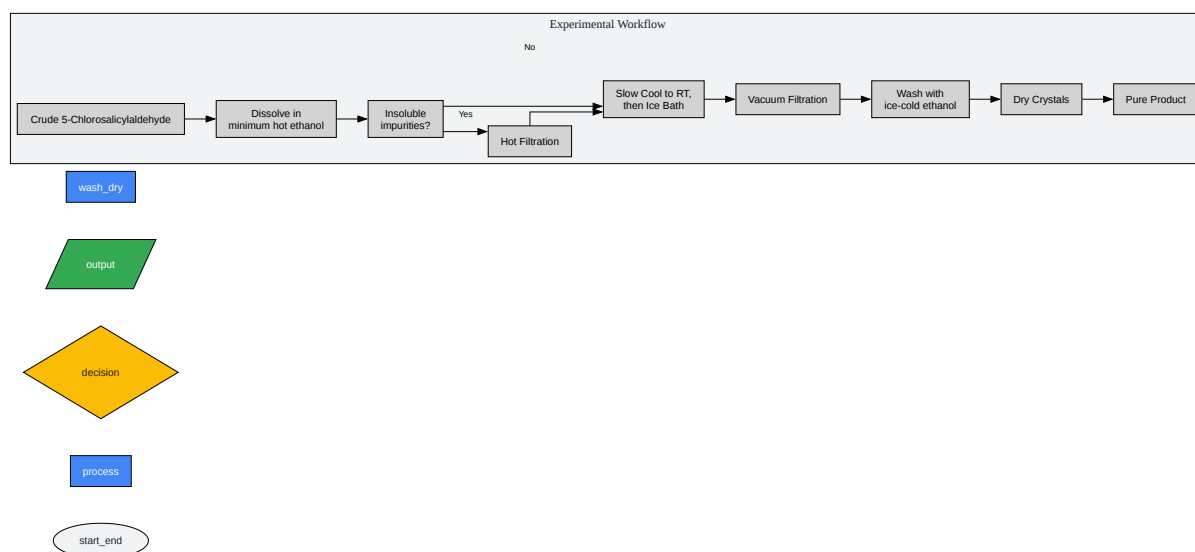
4. Collection of Crystals: a. Set up a Büchner funnel for vacuum filtration. b. Wet the filter paper in the funnel with a small amount of ice-cold ethanol. c. Turn on the vacuum and swirl the crystalline mixture (slurry) in the flask, then pour it into the Büchner funnel. d. Wash the crystals with one or two small portions of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.<sup>[11]</sup> Using ice-cold solvent minimizes the loss of the desired product.

5. Drying: a. Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them. b. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The absence of a solvent smell and a constant weight are indicators that the crystals are dry.

6. Purity Assessment: a. Weigh the final, dry product to calculate the percent recovery. b. Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (e.g., 100-102 °C) indicates high purity.<sup>[11][19]</sup> Impurities typically cause the melting point to be lower and the range to be broader.

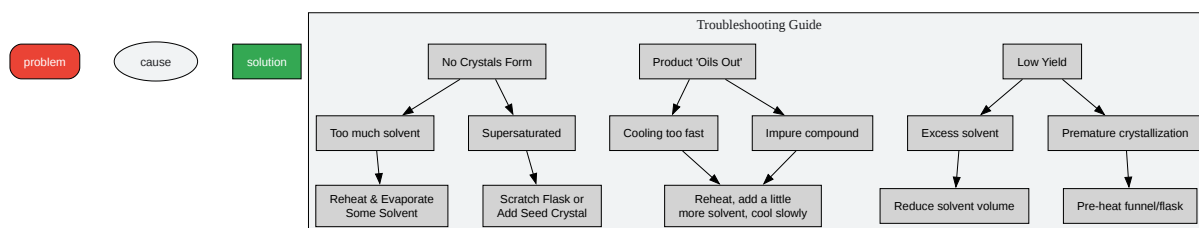
## Visual Workflow

The following diagrams illustrate the logical workflow for the recrystallization process and a troubleshooting guide for common issues.



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Caption: Experimental workflow for the recrystallization of **5-Chlorosalicylaldehyde**.



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Caption: Troubleshooting common issues in recrystallization.

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